2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Structurally, it features a 4-chlorophenyl group at position 1 and an N-cyclohexylacetamide moiety at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one core.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHOORCVJFQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby preventing its normal function. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest.
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity.
Result of Action
The compound shows superior cytotoxic activities against certain cell lines. Most notably, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively. The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a crucial component for cell proliferation. This interaction suggests that 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide could potentially be used in cancer treatment.
Cellular Effects
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide has shown to have significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, suggesting its potential as an anti-proliferative agent.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83.
Biological Activity
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24ClN5O2, with a molecular weight of approximately 439.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl substituent and a cyclohexylacetamide group. This unique configuration is significant for its biological interactions.
The biological activity of this compound primarily involves the inhibition of specific kinases such as Src and Abl. These kinases play crucial roles in cell signaling pathways related to cancer cell proliferation and survival.
Inhibitory Effects on Kinases
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can effectively inhibit Src kinase activity. For instance, a related study demonstrated that similar compounds reduced tumor volume in animal models by inhibiting Src kinase activity, which is often upregulated in various cancers .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its analogs based on various studies:
Case Studies
- Antitumor Efficacy : In vivo studies using murine models demonstrated that administration of related pyrazolo[3,4-d]pyrimidine derivatives led to a significant decrease in tumor growth rates compared to controls. The mechanism was attributed to the inhibition of Src kinase pathways that are critical for tumor cell survival .
- Enzymatic Assays : A series of enzymatic assays were conducted to evaluate the inhibitory effects of this compound on various kinases such as Abl and Fyn. The results indicated that these compounds exhibited potent inhibitory effects comparable to established inhibitors .
- Antimicrobial Activity : Novel derivatives synthesized from the pyrazolo[3,4-d]pyrimidine scaffold showed promising antimicrobial properties against a range of bacterial strains. This suggests potential applications beyond oncology .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Acetamide Substituents : The N-cyclohexyl group increases lipophilicity (logP ≈ 3.2 estimated) compared to N-methyl (logP ≈ 1.8) or N-aryl groups, likely impacting bioavailability .
- Positional Isomerism : The 3-chlorophenyl analogue () shows reduced steric hindrance compared to the target’s 4-chlorophenyl group, possibly affecting target selectivity .
Insights :
Computational Analysis:
- Tools like AutoDock4 () could predict binding modes of the target compound. For example, the cyclohexyl group may occupy hydrophobic pockets in kinase domains, as seen in Rho kinase inhibitors (e.g., Y27632 in ) .
- Multiwfn () analysis of electron localization functions (ELF) might reveal charge distribution differences between chloro and fluoro analogues .
Q & A
Q. Critical Parameters :
- Solvent choice (polar aprotic solvents enhance yield).
- Catalyst selection (e.g., triethylamine for deprotonation).
- Temperature control to prevent decomposition of the pyrazolo-pyrimidine core .
Basic: How can spectroscopic techniques characterize this compound?
Answer:
A combination of methods is essential:
- 1H/13C NMR : Peaks at δ 13.30 ppm (NH amid) and δ 7.42–7.58 ppm (aromatic protons) confirm the 4-chlorophenyl and cyclohexyl groups .
- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, pyrimidinone) and 3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 452.3 (calculated) confirms the molecular formula .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for pyrimidine ring) and confirms stereochemistry .
Data Interpretation Tip : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian) to resolve ambiguities .
Basic: What in vitro assays are used to assess its biological activity?
Answer:
Standard assays include:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Dose ranges: 1–100 μM over 48–72 hours .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) using ADP-Glo™ kits. IC50 values <10 μM indicate high potency .
- Anti-inflammatory Effects : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Controls : Include staurosporine (kinase inhibition) and dexamethasone (anti-inflammatory) as positive controls .
Advanced: How can conflicting biological activity data across studies be resolved?
Answer:
Conflicts often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HCT116) or serum concentrations. Standardize protocols using CLSI guidelines .
- Solubility Issues : Poor solubility in DMSO (<1 mg/mL) may lead to false negatives. Use co-solvents (e.g., PEG-400) or nanoformulations .
- Metabolic Instability : Test metabolites via LC-MS to rule out rapid degradation in hepatic microsomes .
Case Study : A 2023 study found conflicting IC50 values (5 vs. 20 μM) in EGFR inhibition due to ATP concentration differences (1 mM vs. 10 μM). Adjust ATP levels to physiological ranges (1–10 mM) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
Key substituent modifications and their effects:
| Substituent | Activity Trend | Evidence |
|---|---|---|
| 4-Chlorophenyl | ↑ Kinase inhibition (IC50 ↓ 30%) | |
| Cyclohexyl (vs. methyl) | ↑ Solubility (LogP ↓ 0.5) | |
| Pyrimidinone C=O | Essential for H-bonding with kinases |
Q. Methodology :
- Synthesize analogs via Suzuki coupling (aryl substitutions) or reductive amination (side-chain modifications).
- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR .
Advanced: What strategies improve solubility and bioavailability?
Answer:
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility (>5 mg/mL) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release .
- Co-crystallization : Use succinic acid as a co-former to improve dissolution rate (85% in 60 min vs. 40% for pure compound) .
Validation : Perform pharmacokinetic studies in rodents (Cmax, AUC) to confirm bioavailability improvements .
Advanced: What catalytic methods enhance synthesis efficiency?
Answer:
- Palladium Catalysis : Miyaura borylation for aryl coupling (yield ↑ from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization from 12 hours to 30 minutes .
- Flow Chemistry : Continuous flow reactors achieve 90% yield in core formation with <2% impurities .
Optimization : Screen ligands (e.g., XPhos vs. SPhos) to enhance cross-coupling efficiency .
Advanced: How to identify primary biological targets?
Answer:
- Chemoproteomics : Use immobilized compound pulldowns with MS/MS identification of bound proteins (e.g., kinases) .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes (e.g., CDK2) and testing resistance .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) to confirm direct binding .
Advanced: How to analyze stability under physiological conditions?
Answer:
- Forced Degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via HPLC for 24 hours .
- Light/Heat Stress : Store at 40°C/75% RH for 4 weeks; degradation products >5% indicate instability .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life <30 min suggests rapid clearance .
Advanced: How to design multi-target inhibition studies?
Answer:
- Polypharmacology Screening : Use panels of 50+ kinases (DiscoverX) to identify off-target effects .
- Network Pharmacology : Build protein-protein interaction networks (Cytoscape) to map synergistic targets .
- In Vivo Validation : Test in xenograft models with dual EGFR/CDK2 inhibition for enhanced antitumor efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
